Methyl 2-(4-fluorophenoxy)propanoate
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Overview
Description
Methyl 2-(4-fluorophenoxy)propanoate is an organic compound with the molecular formula C10H11FO3 It is a derivative of propanoic acid and contains a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-fluorophenoxy)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(4-fluorophenoxy)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the transesterification of this compound with an alcohol in the presence of a base catalyst. This method is often used to produce optically active esters by employing chiral alcohols.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluorophenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-fluorophenoxy)propanoic acid or 2-(4-fluorophenoxy)propanone.
Reduction: Formation of 2-(4-fluorophenoxy)propanol.
Substitution: Formation of various substituted phenoxypropanoates.
Scientific Research Applications
Methyl 2-(4-fluorophenoxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(4-fluorophenoxy)propanoate involves its interaction with specific molecular targets. The fluorophenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The ester group can undergo hydrolysis, releasing the active 2-(4-fluorophenoxy)propanoic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Methyl 2-(4-fluorophenoxy)propanoate can be compared with other similar compounds such as:
- Methyl 2-(4-bromophenoxy)propanoate
- Methyl 2-(4-chlorophenoxy)propanoate
- Methyl 2-(4-methylphenoxy)propanoate
These compounds share a similar structural framework but differ in the substituents on the phenoxy group. The presence of different halogens or alkyl groups can significantly influence their chemical reactivity and biological activity. This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects, enhancing its stability and binding properties.
Properties
IUPAC Name |
methyl 2-(4-fluorophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMKNUIKEKISMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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